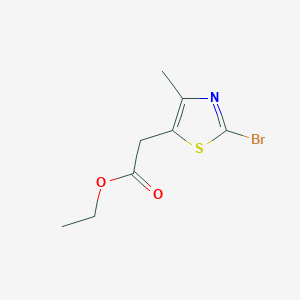
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is an organic compound with the molecular formula C16H17NO2S. It is known for its applications in various chemical reactions and its role as a reactant in asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves the reaction of 4-methylbenzenesulfonamide with 1-phenylpropylidene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is used in several scientific research applications, including:
Chemistry: As a reactant in asymmetric cyanation reactions.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the synthesis of various organic compounds and intermediates.
Mécanisme D'action
The mechanism of action of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N-(1-phenylpropylidene)benzenesulfonamide: Similar in structure and used in similar reactions.
Benzene, 1-methyl-4-propyl-: Another sulfonamide derivative with different applications.
Benzene, 1-methyl-4-(1-methylethenyl)-: A related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in asymmetric cyanation reactions effectively. Its ability to act as a reactant in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
111047-55-3 |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-methyl-N-(1-phenylpropylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 |
Clé InChI |
MDDUJBHJSOBZBB-UHFFFAOYSA-N |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
SMILES canonique |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



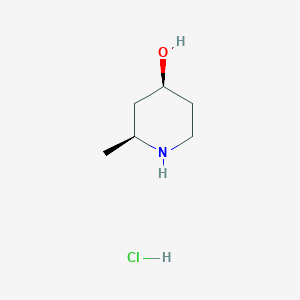
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)
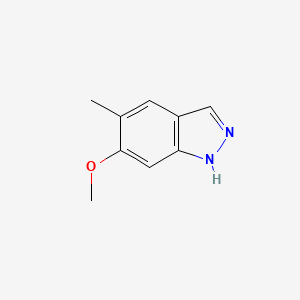
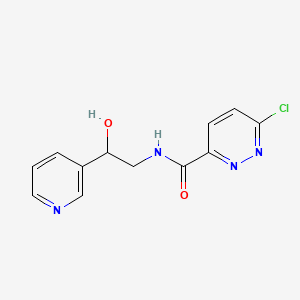
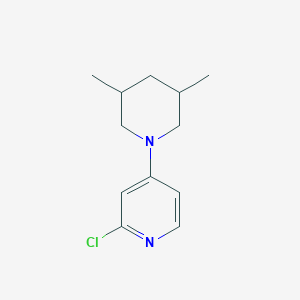
![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)
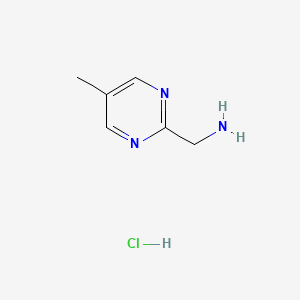
![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)
![5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole](/img/structure/B1430149.png)
![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)
